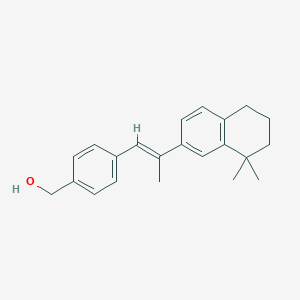

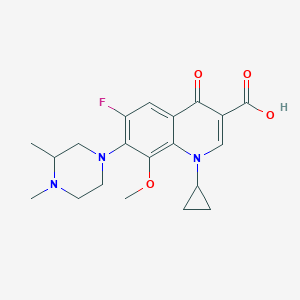

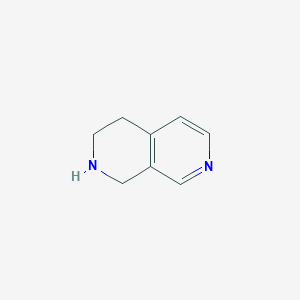

![molecular formula C44H72O10Si3 B027128 7,10-双[O-(三乙基甲硅烷基)]-10-脱乙酰-13-O-三甲基甲硅烷基紫杉醇 III CAS No. 159383-93-4](/img/structure/B27128.png)

7,10-双[O-(三乙基甲硅烷基)]-10-脱乙酰-13-O-三甲基甲硅烷基紫杉醇 III

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Baccatin III derivatives, including 7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III, play a critical role in the synthesis of paclitaxel and its analogs. These compounds, extracted from the yew tree (Taxus spp.), serve as precursors in the semi-synthesis of important anticancer drugs. The modifications on the baccatin III structure, particularly at the 7, 10, and 13 positions, are crucial for enhancing the reactivity and enabling specific chemical transformations needed for the synthesis of complex taxanes (G. Samaranayake, K. A. Neidigh, David G. I. Kingston, 1993).

Synthesis Analysis

The synthesis of modified baccatin III derivatives involves selective acylation, silylation, and deacylation reactions. For example, the hydrogenation of baccatin III over platinum converts it to its hexahydro derivative, and deacylation of this as its 7-triethylsilyl derivative was achieved with methoxide ion. The selective protection and deprotection strategies of hydroxyl groups at positions 7, 10, and 13 enable further functionalization to introduce various substituents, which are essential for the final conversion into paclitaxel and related compounds (G. Samaranayake, K. A. Neidigh, David G. I. Kingston, 1993).

Molecular Structure Analysis

The molecular structure of baccatin III derivatives is characterized by strong intermolecular hydrogen bonds and noncovalent interactions that influence their crystallization and solid-state properties. For instance, the structure of 7,10-bis-O-(2,2,2-trichloroethoxycarbonyl)-10-deacetyl baccatin III, a related compound, demonstrates the importance of these interactions for understanding the reactivity and stability of these molecules (Li Wang, Yajun Li, Zheng-wei Li, 2015).

Chemical Reactions and Properties

Baccatin III derivatives undergo various chemical reactions, including acetylation, deacetylation, and hydroxylation, which are critical for their conversion into paclitaxel and its analogs. Enzymatic processes have been developed to convert 10-deacetylbaccatin III to baccatin III without requiring protection of the 7-hydroxyl group, demonstrating the specificity and efficiency of biocatalytic approaches in the modification of these compounds (Patel, Banerjee, Nanduri, 2000).

Physical Properties Analysis

The physical properties, such as solubility, crystallization behavior, and polymorphism of baccatin III derivatives, are essential for their purification and formulation. Studies on 10-deacetyl baccatin III dimethyl sulfoxide disolvate reveal the compound's solid-state characteristics and provide insights into the interactions that stabilize its crystal structure (J. Harper, N. K. Dalley, A. E. Mulgrew, F. West, D. Grant, 2001).

Chemical Properties Analysis

The chemical properties of baccatin III derivatives, such as reactivity towards various reagents and stability under different conditions, are crucial for their application in the synthesis of taxanes. The selective protection and functionalization of hydroxyl groups at specific positions enable the synthesis of a wide range of taxol analogues with varied biological activities (R. Holton, C. Somoza, K. Chai, 1994).

科学研究应用

化学修饰和合成

- 该化合物用于紫杉醇 III 的脱酰化和再酰化过程中,从而合成其六氢衍生物。该过程对于紫杉醇类似物的合成至关重要,提供了紫杉醇 III 骨架的化学反应性和修饰可能性的见解 (Samaranayake, Neidigh, & Kingston, 1993)。

- 10-脱乙酰紫杉醇 III 的酶促乙酰化成紫杉醇 III 证明了一种有效的生物催化途径,无需保护 7-羟基即可将 10-脱乙酰紫杉醇 III 转化为紫杉醇 III,为化学合成方法提供了可持续的替代方案 (Patel, Banerjee, & Nanduri, 2000)。

- 对 10-脱乙酰紫杉醇 III 的研究导致了选择性保护其 C(7) 和 C(10) 羟基的新方案的开发。这些进步促进了紫杉醇和紫杉醇类似物的更有效的半合成,突出了官能团操作在衍生物合成中的重要性 (Holton, Zhang, Clarke, Nadizadeh, & Procter, 1998)。

结构分析和比较

- 10-脱乙酰紫杉醇 III 的结构分析,特别是与多西紫杉醇和紫杉醇 III 比较时,揭示了主要在苯甲酰部分和环辛烷和环己烷环的构象上的差异。这些研究提供了对影响紫杉醇类似物的生物活性和合成可及性的结构细微差别的更深入理解 (Harper, Dalley, Mulgrew, West, & Grant, 2001)。

催化和选择性酰化

- 镧系元素三氟甲磺酸盐已被确定为 10-脱乙酰紫杉醇 III 选择性 C-10 酰化成紫杉醇 III 及其衍生物的有效催化剂。这种催化方法提高了紫杉醇 III 用于紫杉醇及其衍生物半合成的可用性,强调了催化在复杂天然产物选择性官能化中的重要性 (Damen, Braamer, & Scheeren, 1998)。

安全和危害

When handling this compound, avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-15-trimethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H72O10Si3/c1-15-56(16-2,17-3)53-33-26-34-43(28-49-34,51-30(8)45)37-39(50-40(47)31-24-22-21-23-25-31)44(48)27-32(52-55(12,13)14)29(7)35(41(44,9)10)36(38(46)42(33,37)11)54-57(18-4,19-5)20-6/h21-25,32-34,36-37,39,48H,15-20,26-28H2,1-14H3/t32-,33-,34+,36+,37-,39-,42+,43-,44+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYABQVXMGTVARC-KATQKFOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H72O10Si3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30571117 |

Source

|

| Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1-hydroxy-9-oxo-7,10-bis[(triethylsilyl)oxy]-13-[(trimethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

845.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III | |

CAS RN |

159383-93-4 |

Source

|

| Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1-hydroxy-9-oxo-7,10-bis[(triethylsilyl)oxy]-13-[(trimethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

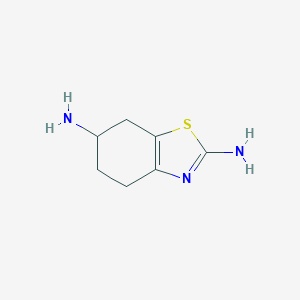

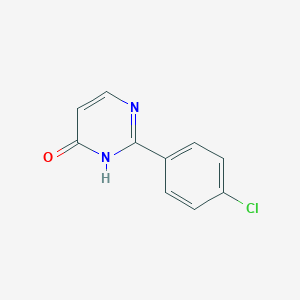

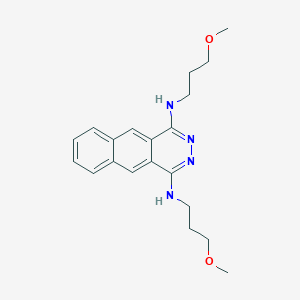

![6'-[Cyclohexyl(methyl)amino]-2'-[4-[2-[4-[[6'-[cyclohexyl(methyl)amino]-3'-methyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]amino]phenyl]propan-2-yl]anilino]-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B27054.png)

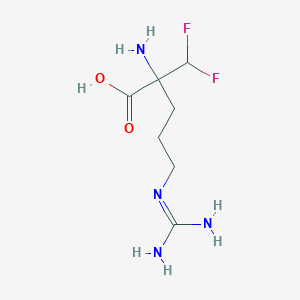

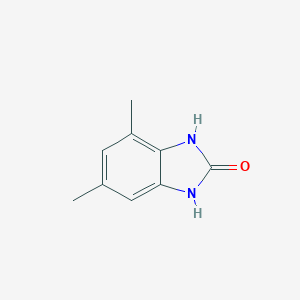

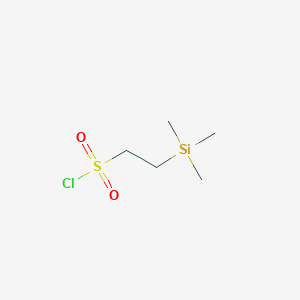

![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)

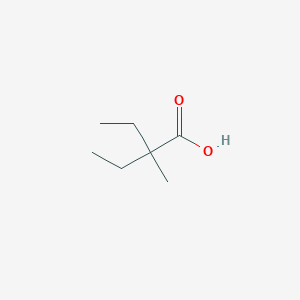

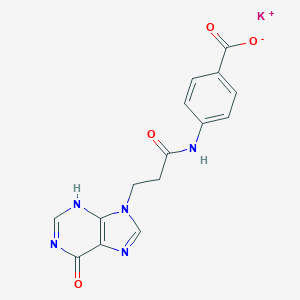

![3-[1-[Di(methyl-d3)amino]ethyl]phenol](/img/structure/B27080.png)